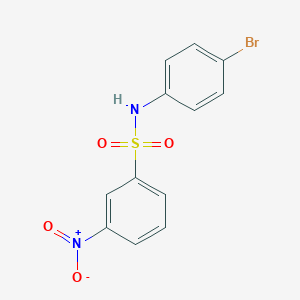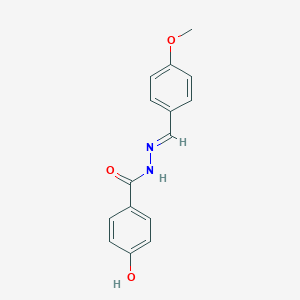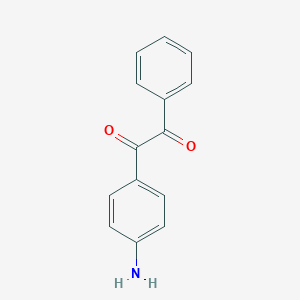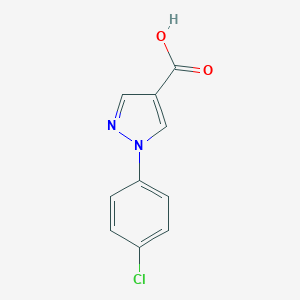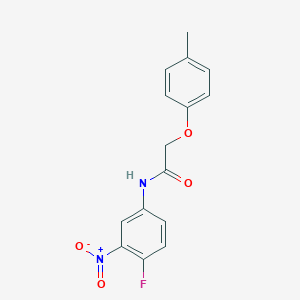
N-(4-fluoro-3-nitrophenyl)-2-(4-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluoro-3-nitrophenyl)-2-(4-methylphenoxy)acetamide, commonly known as FNPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FNPA is a white crystalline powder that is soluble in organic solvents and is used in the synthesis of various chemical compounds. In
Mécanisme D'action
The mechanism of action of FNPA is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and proteins. FNPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Effets Biochimiques Et Physiologiques
FNPA has been shown to have various biochemical and physiological effects. It has been found to have antimicrobial activity against various bacterial and fungal strains. FNPA has also been shown to have anti-inflammatory activity by reducing the production of inflammatory mediators. It has been shown to have anticancer activity by inducing apoptosis and inhibiting cell proliferation. FNPA has also been shown to have potential neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
FNPA has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in the synthesis of various chemical compounds. It has been extensively studied for its potential applications in various fields, making it a valuable tool for scientific research. However, FNPA also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. It is also a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Orientations Futures
There are several future directions for research on FNPA. One area of interest is the development of FNPA-based biosensors for the detection of various biomolecules. FNPA has also been studied for its potential use in the treatment of various diseases, including cancer and neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of FNPA and its potential applications in these areas. Additionally, the synthesis of new FNPA derivatives with improved properties and biological activities is an area of ongoing research.
Méthodes De Synthèse
The synthesis of FNPA involves the reaction of 4-fluoro-3-nitroaniline with 4-methylphenol in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acetic acid to obtain FNPA. This method has been optimized to improve the yield and purity of FNPA.
Applications De Recherche Scientifique
FNPA has been extensively studied for its potential applications in various fields. It has been found to have antimicrobial, anti-inflammatory, and anticancer properties. FNPA has been used in the synthesis of various chemical compounds that have potential applications in drug discovery and development. It has also been studied for its potential use as a fluorescent probe and in the development of biosensors.
Propriétés
Numéro CAS |
6193-60-8 |
|---|---|
Nom du produit |
N-(4-fluoro-3-nitrophenyl)-2-(4-methylphenoxy)acetamide |
Formule moléculaire |
C15H13FN2O4 |
Poids moléculaire |
304.27 g/mol |
Nom IUPAC |
N-(4-fluoro-3-nitrophenyl)-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C15H13FN2O4/c1-10-2-5-12(6-3-10)22-9-15(19)17-11-4-7-13(16)14(8-11)18(20)21/h2-8H,9H2,1H3,(H,17,19) |
Clé InChI |
XRWKKWKUZDFZQD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
SMILES canonique |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Thiophen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B187245.png)
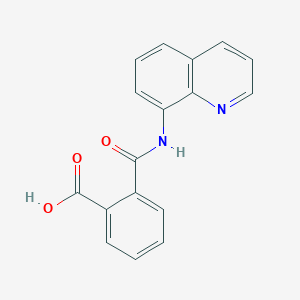
![2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole](/img/structure/B187247.png)
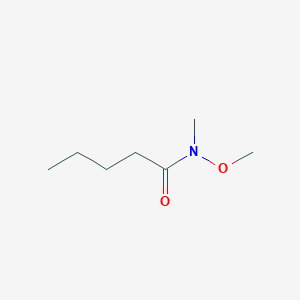
![5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B187250.png)
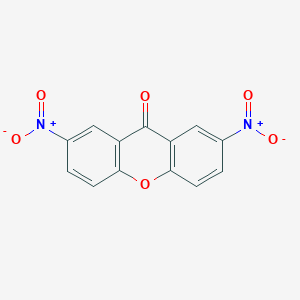
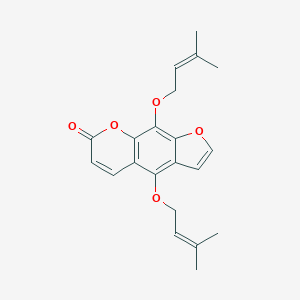

![3-Azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B187257.png)
